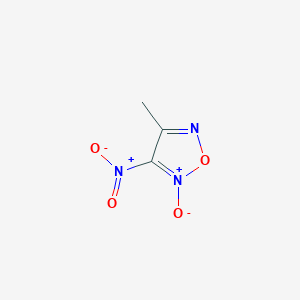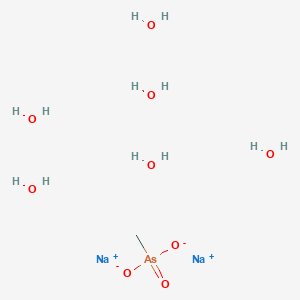
2-(o-Carboxybenzamido)glutaramic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(o-Carboxybenzamido)glutaramic acid is a complex organic compound with significant relevance in various scientific fields It is structurally characterized by the presence of a carboxybenzamido group attached to a glutaramic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Carboxybenzamido)glutaramic acid typically involves the reaction of phthalic acid with alpha-aminoglutarimide. The process begins with the formation of alpha-(o-carboxybenzamido)glutarimide, which is then hydrolyzed to produce this compound . The reaction conditions often include the use of aqueous sodium hydroxide and methanol, followed by recrystallization from aqueous methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(o-Carboxybenzamido)glutaramic acid undergoes various chemical reactions, including amide hydrolysis and oxidation-reduction reactions. The compound is known to spontaneously hydrolyze to form 2-(o-carboxybenzamido)glutaric acid .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases such as sodium hydroxide and acids like hydrochloric acid. The hydrolysis reactions typically occur under mild conditions, while oxidation-reduction reactions may require specific catalysts and controlled environments .
Major Products
The major products formed from the hydrolysis of this compound include 2-(o-carboxybenzamido)glutaric acid and phthalic acid . These products are significant in understanding the compound’s stability and reactivity.
Wissenschaftliche Forschungsanwendungen
2-(o-Carboxybenzamido)glutaramic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(o-Carboxybenzamido)glutaramic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the modulation of biochemical pathways, including those involved in inflammation and cell signaling . The exact molecular targets and pathways are still under investigation, but its structural similarity to thalidomide suggests potential interactions with the E3 ubiquitin ligase complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: Known for its immunosuppressive and anti-angiogenic properties.
2-(o-Carboxybenzamido)glutaric acid: A hydrolysis product of 2-(o-Carboxybenzamido)glutaramic acid.
Alpha-(o-carboxybenzamido)glutarimide: An intermediate in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways.
Eigenschaften
CAS-Nummer |
2393-39-7 |
|---|---|
Molekularformel |
C13H14N2O6 |
Molekulargewicht |
294.26 g/mol |
IUPAC-Name |
2-[(4-amino-1-carboxy-4-oxobutyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H14N2O6/c14-10(16)6-5-9(13(20)21)15-11(17)7-3-1-2-4-8(7)12(18)19/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19)(H,20,21) |
InChI-Schlüssel |
ZIMWCUUEMGFXNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC(CCC(=O)N)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14161597.png)


![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14161606.png)
![N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14161628.png)







